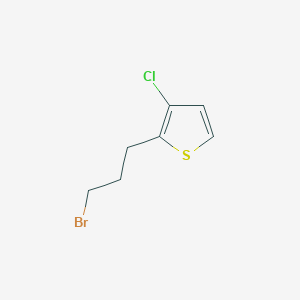
(1S)-2-bromo-1-(3-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3-methoxyphenyl)ethanol. One common method is to react 1-(3-methoxyphenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(3-methoxyphenyl)ethanol or its derivatives.
Oxidation: Formation of 3-methoxyacetophenone or 3-methoxybenzaldehyde.
Reduction: Formation of 1-(3-methoxyphenyl)ethanol or 3-methoxyphenylethane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine
In medicinal chemistry, (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-methoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromo-1-phenylethanol: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
3-methoxybenzyl alcohol: Different position of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties. Its chiral nature also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral interactions in biological systems.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(1S)-2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
MHSXJMCQZFZDPK-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@H](CBr)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


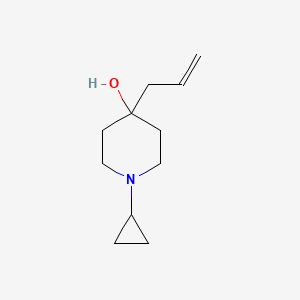
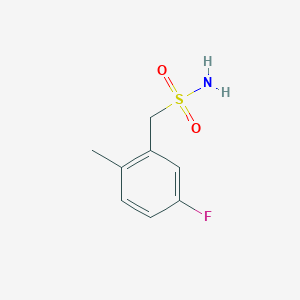


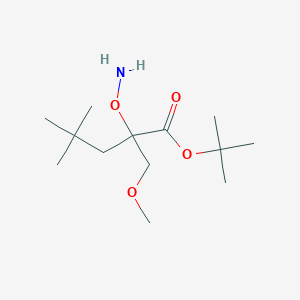
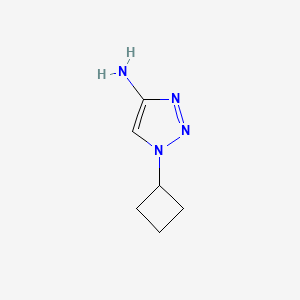
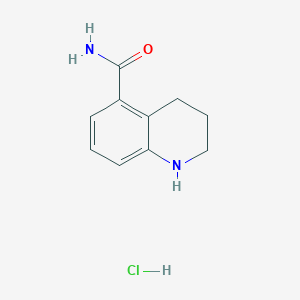
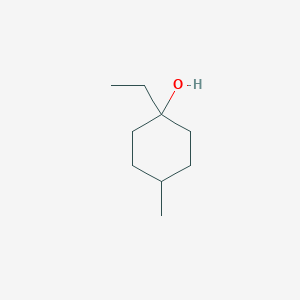
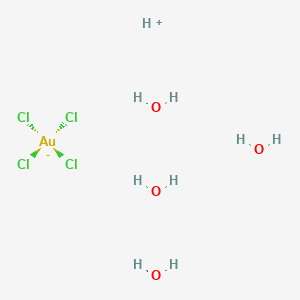
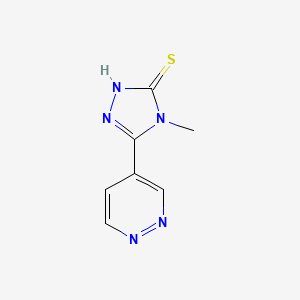

![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)

